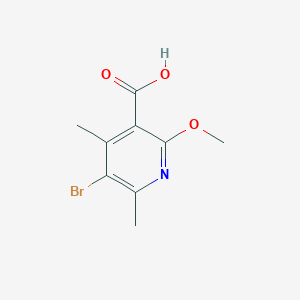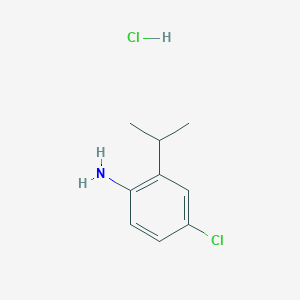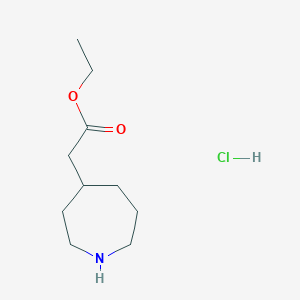![molecular formula C11H17N3O2 B1492461 3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid CAS No. 1879718-07-6](/img/structure/B1492461.png)
3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid
Descripción general
Descripción
3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid (3-TBA) is an organic compound that is used as a research tool in the fields of biochemistry and physiology. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. 3-TBA is synthesized in the laboratory and is used to study the biochemical and physiological effects of various compounds and drugs. The compound has been found to be useful in understanding the mechanisms of action of drugs and other compounds, as well as their biochemical and physiological effects.
Mecanismo De Acción
3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid acts as an inhibitor of several enzyme systems, such as proteases and phosphatases. It has been found to inhibit the activity of enzymes that are involved in the metabolism of drugs and other compounds. Additionally, 3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid has been found to interact with several receptors in the body, such as G-protein coupled receptors and serotonin receptors. These interactions can affect the biochemical and physiological effects of drugs and other compounds.
Biochemical and Physiological Effects
3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzyme systems, such as proteases and phosphatases. Additionally, it has been found to interact with several receptors in the body, such as G-protein coupled receptors and serotonin receptors. These interactions can affect the biochemical and physiological effects of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively inexpensive and can be used in a variety of laboratory experiments. However, the compound is not very soluble in water and can be toxic in high concentrations.
Direcciones Futuras
The use of 3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid in laboratory experiments has several potential future directions. One potential direction is to explore the use of 3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid in combination with other compounds, such as drugs and hormones, to study their biochemical and physiological effects. Additionally, 3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid could be used to study the effects of various compounds on the body, such as neurotransmitters and other biomolecules. Finally, 3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid could be used to study the mechanisms of action of drugs and other compounds, as well as their biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of drugs, as well as their biochemical and physiological effects. It has also been used to study the effects of other compounds on the body, such as hormones, neurotransmitters, and other biomolecules.
Propiedades
IUPAC Name |
3-[(6-tert-butylpyrimidin-4-yl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)8-6-9(14-7-13-8)12-5-4-10(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXAQEFGSUNPDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Tert-butylpyrimidin-4-yl)amino]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate dihydrochloride](/img/structure/B1492386.png)
![Tert-butyl 4-{octahydrocyclopenta[c]pyrrol-4-yl}piperazine-1-carboxylate hydrochloride](/img/structure/B1492387.png)
![4-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1492388.png)



![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate dihydrochloride](/img/structure/B1492397.png)